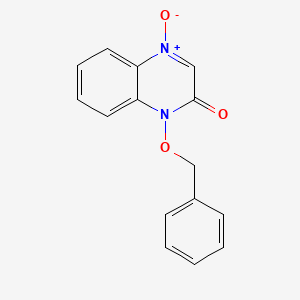

4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a benzyloxy group and a dihydroquinoxalinium ion, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE typically involves the reaction of a benzyloxy-substituted benzene derivative with a quinoxaline precursor. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the dihydroquinoxalinium ion. Common solvents used in the synthesis include methanol, ethanol, and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline form.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

4-(Benzyloxy)phenol: A simpler compound with similar structural features but lacking the quinoxaline moiety.

Quinoxaline: The parent compound of the quinoxaline family, without the benzyloxy substitution.

Benzylquinoxaline: A related compound with a benzyl group attached to the quinoxaline ring.

Uniqueness

4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is unique due to the presence of both the benzyloxy group and the dihydroquinoxalinium ion. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-(Benzyloxy)-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydroquinoxalines, which have been studied for various pharmacological properties, including their effects on soluble guanylate cyclase (sGC) activity and other biological mechanisms. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C27H20N2O4, with a molecular weight of 436.46 g/mol. The structure includes a quinoxaline core substituted with a benzyloxy group and an oxo group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of o-phenylenediamine with various carbonyl compounds. The synthetic pathways may vary based on the desired substitutions and functional groups introduced during the process.

Research has indicated that compounds related to this compound can act as activators of soluble guanylate cyclase (sGC). sGC is an important enzyme in the nitric oxide signaling pathway, which plays a crucial role in vascular relaxation and cardiovascular health. The activation of sGC leads to increased levels of cyclic GMP (cGMP), resulting in vasodilation and other physiological effects.

Case Studies and Research Findings

-

sGC Activation Studies :

- A study evaluated various derivatives of dihydroquinoxalinones for their ability to activate sGC. Among these, specific analogues demonstrated significant activation comparable to established sGC activators like BAY 60-2770 .

- The compound was shown to enhance enzyme activity in both wild-type and mutant forms of sGC, indicating its potential therapeutic applications in conditions associated with impaired nitric oxide signaling.

-

Anticancer Activity :

- Another investigation explored the anticancer properties of related dihydroquinoxaline derivatives. These compounds exhibited cytotoxic effects against several cancer cell lines, suggesting their potential as chemotherapeutic agents .

- The mechanism underlying this activity appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects :

Data Table: Biological Activities of Related Compounds

Properties

IUPAC Name |

4-oxido-1-phenylmethoxyquinoxalin-4-ium-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15-10-16(19)13-8-4-5-9-14(13)17(15)20-11-12-6-2-1-3-7-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEATRHYSZISDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=CC2=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.